molecular formula C10H9ClFNO B7976008 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile

Cat. No.: B7976008
M. Wt: 213.63 g/mol
InChI Key: XBTYWMGMPNTGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H9ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile typically involves the reaction of 3-chloro-2-fluoro-phenol with 4-chlorobutyronitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, base.

Major Products Formed

    Amines: Reduction of the nitrile group.

    Carboxylic Acids: Oxidation of the nitrile group.

    Coupled Products: Formation of biaryl compounds through coupling reactions.

Scientific Research Applications

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluoro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-2-fluorophenol
  • 4-(3-Chloro-2-fluorophenoxy)butanoic acid

Uniqueness

4-(3-Chloro-2-fluoro-phenoxy)butanenitrile is unique due to the combination of its nitrile group and the chloro and fluoro substituents on the phenoxy ring

Properties

IUPAC Name

4-(3-chloro-2-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTYWMGMPNTGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.